2,6,6-Trimethyl-2-vinyltetrahydropyran 2,6,6-Trimethyl-2-vinyltetrahydropyran Linaloyl oxide, also known as fema 3735, belongs to the class of organic compounds known as oxanes. Oxanes are compounds containing an oxane (tetrahydropyran) ring, which is a six-member saturated aliphatic heterocycle with one oxygen atom and five carbon atoms. Linaloyl oxide is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, linaloyl oxide is primarily located in the membrane (predicted from logP). Outside of the human body, linaloyl oxide can be found in a number of food items such as lime, alcoholic beverages, citrus, and fruits. This makes linaloyl oxide a potential biomarker for the consumption of these food products.
Linaloyl oxide is a member of the class of oxanes carrying a vinyl substituent at position 2 as well as three methyl substituents at positions 2, 6 and 6. It is a member of oxanes and an olefinic compound.
Brand Name: Vulcanchem
CAS No.: 7392-19-0
VCID: VC20838239
InChI: InChI=1S/C10H18O/c1-5-10(4)8-6-7-9(2,3)11-10/h5H,1,6-8H2,2-4H3
SMILES: CC1(CCCC(O1)(C)C=C)C
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol

2,6,6-Trimethyl-2-vinyltetrahydropyran

CAS No.: 7392-19-0

Cat. No.: VC20838239

Molecular Formula: C10H18O

Molecular Weight: 154.25 g/mol

* For research use only. Not for human or veterinary use.

2,6,6-Trimethyl-2-vinyltetrahydropyran - 7392-19-0

Specification

CAS No. 7392-19-0
Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
IUPAC Name 2-ethenyl-2,6,6-trimethyloxane
Standard InChI InChI=1S/C10H18O/c1-5-10(4)8-6-7-9(2,3)11-10/h5H,1,6-8H2,2-4H3
Standard InChI Key NETOHYFTCONTDT-UHFFFAOYSA-N
SMILES CC1(CCCC(O1)(C)C=C)C
Canonical SMILES CC1(CCCC(O1)(C)C=C)C

Introduction

Chemical Identity and Structure

2,6,6-Trimethyl-2-vinyltetrahydropyran is a cyclic ether with the molecular formula C₁₀H₁₈O and a molecular weight of 154.2493 g/mol . It belongs to the class of substituted tetrahydropyrans, characterized by a six-membered heterocyclic ring containing an oxygen atom. The compound's structure features three methyl groups (two at position 6 and one at position 2) and a vinyl group at position 2, creating a distinct molecular architecture.

The systematic naming follows IUPAC conventions, with the Standard InChIKey identifier NETOHYFTCONTDT-UHFFFAOYSA-N . This unique identifier helps differentiate it from structurally similar compounds and ensures proper identification in chemical databases.

Nomenclature and Alternative Names

This compound is known by several names in scientific literature and industry:

Alternative NameType
2H-Pyran, tetrahydro-2,2,6-trimethyl-6-vinyl-Systematic name
2,2,6-Trimethyl-6-vinyltetrahydropyranCommon name
2,6,6-Trimethyl-2-ethenyltetrahydropyranCommon name
Linalool 3,7-oxideCommon name
Geranic oxideCommon name
Linaloyl oxideCommon name

These various designations reflect the compound's presence across different scientific fields and applications .

Physical and Chemical Properties

The physical and chemical properties of 2,6,6-Trimethyl-2-vinyltetrahydropyran determine its behavior in various environments and applications.

Physical Properties

The compound exhibits the following physical characteristics:

PropertyValueReference
Physical StateClear liquid
Density0.88 g/cm³
Boiling Point171°C at 760 mmHg
Flash Point49.4°C
CAS Registry Number7392-19-0

These properties influence its handling requirements, storage conditions, and potential applications in various industries.

Chemical Reactivity

The chemical reactivity of 2,6,6-Trimethyl-2-vinyltetrahydropyran is primarily determined by its functional groups:

  • The tetrahydropyran oxygen participates in hydrogen bonding and can interact with Lewis acids.

  • The vinyl group serves as a reactive site for addition reactions and polymerization.

  • The tertiary carbon centers with methyl substituents contribute to the compound's steric properties.

These structural features make the compound susceptible to various chemical transformations including oxidation, reduction, and electrophilic addition reactions across the vinyl group.

Analytical Identification

The identification and characterization of 2,6,6-Trimethyl-2-vinyltetrahydropyran in laboratory and industrial settings typically involve chromatographic techniques.

Chromatographic Data

Retention index (RI) data is useful for identifying the compound in complex mixtures:

Column typeActive phaseProgramRetention Index (I)Reference
CapillaryCarbowax 20Mnot specified1091Vinogradov, 2004

This chromatographic information is valuable for qualitative and quantitative analysis of the compound in various matrices .

Applications and Research Findings

Fragrance Applications

As a cyclic ether with a pleasant aroma profile, 2,6,6-Trimethyl-2-vinyltetrahydropyran finds applications in the fragrance industry. Its structural similarity to compounds like linalool oxide suggests it may contribute fresh, herbal notes to fragrance compositions .

Biological Properties

The compound's molecular structure, featuring both hydrophobic (methyl and vinyl groups) and hydrophilic (pyran oxygen) components, suggests it may interact with various biological receptors. Such interactions could potentially influence biological processes, though specific mechanisms would require further research to elucidate.

Related Compounds and Comparative Analysis

Understanding 2,6,6-Trimethyl-2-vinyltetrahydropyran in the context of related compounds provides valuable insights into its chemical behavior and potential applications.

Structural Analogs

Several compounds share structural similarities with 2,6,6-Trimethyl-2-vinyltetrahydropyran:

CompoundRelationship to 2,6,6-Trimethyl-2-vinyltetrahydropyran
Linalool oxideContains a similar tetrahydropyran skeleton but with different substituent patterns
3-Acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyranContains an additional acetoxy group, modifying its chemical properties
2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyranHas an ethynyl group instead of a vinyl group at position 2

These structural relationships help predict chemical behaviors and potential applications .

Future Research Directions

Current research on 2,6,6-Trimethyl-2-vinyltetrahydropyran reveals several promising areas for future investigation:

  • Detailed structure-activity relationship studies to better understand its potential biological activities

  • Exploration of synthetic pathways to develop more efficient production methods

  • Investigation of its potential as a building block in pharmaceutical synthesis

  • Comprehensive toxicological profiling to establish safety parameters

  • Evaluation of its role in natural product chemistry and ecological interactions

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